3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol
Description
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is a pyridine-based compound featuring a 4-chlorobenzyl ether substituent at the 3-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-9-13(12(16)6-7-15-9)17-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKJZVAUWDTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377609 | |
| Record name | 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287928-09-0 | |
| Record name | 3-[(4-chlorobenzyl)oxy]-2-methylpyridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol typically involves the reaction of 4-chlorobenzyl chloride with 2-methyl-4-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the pyridine ring.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-one, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds similar to 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that related pyridine compounds possess good to excellent antimicrobial activities .
- Anticancer Potential : The compound has been explored for its antiproliferative effects on cancer cell lines. In particular, derivatives of pyridine structures have shown promise as potential inhibitors of cancer cell growth, with specific compounds demonstrating IC50 values comparable to established anticancer drugs .
- Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes, such as monoamine oxidase B. This inhibition can influence neurotransmitter levels and has implications for treating neurological disorders .
Biochemical Research
- Biochemical Probes : The compound serves as a biochemical probe for studying enzyme interactions and cellular pathways. Its ability to bind selectively to specific proteins makes it valuable for elucidating mechanisms of action in various biological systems .
- Cell Signaling Pathways : It has been observed to affect cell signaling pathways, particularly those involving neurotransmitters, which may have therapeutic implications in neuropharmacology .
Industrial Applications
- Intermediate in Synthesis : In organic synthesis, this compound is utilized as an intermediate for creating more complex organic molecules, which can be used in pharmaceuticals and specialty chemicals .
- Production of Specialty Chemicals : The compound may also find applications in the production of materials with unique properties due to its chemical structure and reactivity .
Case Studies
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of pyridine compounds showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that modifications to the chlorobenzyl group could enhance efficacy .
- Cancer Cell Line Inhibition : A series of pyridine derivatives were synthesized and tested against various cancer cell lines (A549, HCT-116). One derivative exhibited significant inhibitory activity comparable to current treatments, suggesting potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogenation Impact: Dichloro-substituted analogs (e.g., 13b) exhibit higher molecular weights (295.0 vs. 260.9 for 13a) but comparable synthetic yields (~50%) .
- Core Structure Influence : Pyridine (target compound) and pyrazole (6b) cores may enhance metabolic stability compared to benzaldehyde derivatives .
- Synthetic Challenges : Complex structures like compound 16l show markedly lower yields (16%), likely due to steric hindrance or multi-step synthesis .
Table 2: Functional Roles of 4-Chlorobenzyl-Containing Compounds
Key Findings :
- Antibacterial Activity : Biphenyl derivatives (e.g., 3a-e) with 4-chlorobenzyl groups demonstrate broad-spectrum activity, suggesting halogenation enhances membrane penetration .
- CNS Applications : Compound 16l’s MAO-B inhibition highlights the 4-chlorobenzyl group’s role in central nervous system drug design .
- Antitumor Potential: Pyrazole derivative 6b’s radio-sensitizing effects underscore the therapeutic versatility of chlorobenzyl-containing scaffolds .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The 4-chlorobenzyl group increases logP values compared to non-halogenated analogs, improving blood-brain barrier penetration in compounds like 16l .
- Metabolic Stability : Pyridine and pyrazole cores (target compound and 6b) may resist oxidative metabolism better than benzaldehyde derivatives .
- Solubility : Hydroxyl and methoxy groups (e.g., in 13a and 16l) enhance aqueous solubility, balancing the hydrophobic chlorobenzyl moiety .
Biological Activity
3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme interaction properties, supported by research findings and case studies.
Chemical Structure
The compound consists of a pyridine ring substituted with a 4-chlorobenzyl ether group. This structural configuration contributes to its lipophilicity and biological reactivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyridine derivatives can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Pyridine Derivative A | 15.625 | MRSA |
| Pyridine Derivative B | 62.5 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Similar compounds have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231, with some derivatives showing synergistic effects when combined with established chemotherapeutic agents like doxorubicin .
Case Study:
A study involving a series of chlorinated pyridine derivatives reported IC50 values for cell lines such as MDA-MB-231 ranging from 10 to 30 µM, suggesting that the presence of halogen substituents enhances cytotoxicity .
Enzyme Interaction Studies
The compound is also noted for its role as a biochemical probe in studying enzyme interactions. The binding affinity of this compound to various enzymes has been evaluated using techniques such as surface plasmon resonance (SPR) and molecular docking studies. These investigations reveal that the compound can modulate enzyme activity, which is crucial for understanding its therapeutic potential .
The biological activity of this compound can be attributed to:
- Lipophilicity : The chlorobenzyl ether group increases the compound's ability to penetrate cell membranes.
- Enzyme Modulation : Interaction with specific enzymes may alter metabolic pathways, enhancing its therapeutic effects.
- Cytotoxicity : Induction of apoptosis in cancer cells through various signaling pathways.
Q & A
Q. What are the standard synthetic routes for 3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol, and how can reaction efficiency be monitored?
A typical synthesis involves nucleophilic substitution, where the hydroxyl group of 2-methylpyridin-4-ol reacts with 4-chlorobenzyl chloride. A base such as anhydrous K₂CO₃ is used to deprotonate the hydroxyl group, and the reaction is refluxed in ethanol (~6 hours) under inert conditions. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC. Post-reaction, the product is isolated by precipitation in cold water, followed by recrystallization from ethanol .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Confirms the presence of aromatic C-O-C (≈1250 cm⁻¹) and hydroxyl groups (≈3200 cm⁻¹).
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., integration of benzyl methylene protons at δ ~4.8 ppm and pyridyl protons at δ ~6.5–8.0 ppm).
- Mass Spectrometry (EI/ESI) : Validates the molecular ion peak (e.g., m/z ≈ 275 for [M+H]⁺) and fragmentation patterns (e.g., cleavage of the O-CH₂ bond) .
Q. How is the antibacterial activity of this compound evaluated in preliminary assays?
The disk diffusion method is commonly used. Bacterial strains (e.g., Escherichia coli, Bacillus subtilis) are cultured on agar plates, and compound-loaded disks are applied. Zones of inhibition (ZOI) are measured after 24 hours. Minimum inhibitory concentration (MIC) is determined via broth dilution. Activity is compared to standards like ampicillin, with relative inhibition percentages calculated (e.g., 97% against Proteus vulgaris) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Variables affecting yield include:
- Catalyst Selection : Anhydrous K₂CO₃ vs. stronger bases (e.g., NaH) for faster deprotonation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but complicate purification.
- Temperature Control : Microwave-assisted synthesis can reduce reaction time from hours to minutes.
Post-reaction, column chromatography (silica gel, gradient elution) improves purity .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies (e.g., inactivity against Staphylococcus aureus but efficacy against Bacillus subtilis) may arise from:
- Strain Variability : Use standardized strains (e.g., ATCC) and replicate assays.
- Compound Purity : Confirm via HPLC (>95% purity).
- Assay Conditions : Control pH, temperature, and inoculum size. Statistical tools like ANOVA can identify significant variables .
Q. What advanced techniques elucidate the mechanism of action against bacterial targets?
- Molecular Docking : Predicts binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) using software like AutoDock.
- Metabolomic Profiling : LC-MS/MS identifies disrupted metabolic pathways (e.g., folate synthesis).
- Resistance Studies : Serial passage assays assess propensity for resistance development .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
